molecular formula C19H11ClN2O5 B4761421 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B4761421
M. Wt: 382.8 g/mol
InChI Key: LUHFJQSPCQFIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as clozapine N-oxide (CNO), is a synthetic compound that is widely used in scientific research. CNO is a derivative of clozapine, an atypical antipsychotic drug that is used to treat schizophrenia. CNO is a valuable tool for researchers because of its ability to selectively activate or inhibit specific receptors in the brain.

Mechanism of Action

CNO acts as an agonist or antagonist depending on the receptor it interacts with. When CNO binds to DREADDs, it activates a signaling pathway that leads to the activation or inhibition of specific neurons. When CNO binds to the serotonin 5-HT2C receptor, it activates a signaling pathway that leads to the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. When CNO binds to the muscarinic acetylcholine receptor, it inhibits the release of acetylcholine, a neurotransmitter that regulates muscle movement, memory, and attention.
Biochemical and Physiological Effects
CNO has been shown to have a variety of biochemical and physiological effects. In animal studies, CNO has been shown to induce hypothermia, reduce locomotor activity, and increase food intake. CNO has also been shown to have anxiolytic and antidepressant effects. In addition, CNO has been shown to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

CNO is a valuable tool for researchers because of its ability to selectively activate or inhibit specific receptors in the brain. This allows researchers to study the function of specific neurons and their role in various physiological processes. However, there are some limitations to the use of CNO in lab experiments. One limitation is that CNO can have off-target effects, meaning it can interact with receptors other than the one it is intended to interact with. Another limitation is that the effects of CNO can be variable depending on the dose and the duration of exposure.

Future Directions

There are many future directions for the use of CNO in scientific research. One direction is the development of new DREADDs that are more selective and have fewer off-target effects. Another direction is the use of CNO in the study of other receptors, such as the dopamine receptor and the opioid receptor. Additionally, CNO could be used in the development of new treatments for psychiatric and neurological disorders.

Scientific Research Applications

CNO is widely used in scientific research to study the function of specific receptors in the brain. It is commonly used to activate or inhibit designer receptors exclusively activated by designer drugs (DREADDs), which are genetically engineered receptors that can be selectively activated by CNO. DREADDs are used to study the function of specific neurons in the brain and their role in various physiological processes. CNO is also used to study the function of other receptors, such as the serotonin 5-HT2C receptor and the muscarinic acetylcholine receptor.

properties

IUPAC Name

7-(3-chlorophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O5/c20-11-4-3-5-13(8-11)26-16-9-12(22(24)25)10-17-18(16)19(23)21-14-6-1-2-7-15(14)27-17/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHFJQSPCQFIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC(=CC=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

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